1-Methyl-3-(3,3,3-trifluoropropyl)benzene
Description
1-Methyl-3-(3,3,3-trifluoropropyl)benzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a 3,3,3-trifluoropropyl chain at the 3-position. The trifluoropropyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly alters the compound’s chemical reactivity, polarity, and physical properties compared to non-fluorinated analogs.
This compound is utilized in diverse applications, including:
- Photodynamic therapy: As a precursor in the synthesis of cationic imidazolyl-porphyrin photosensitizers, where its fluorinated alkyl chain enhances hydrophobicity and cellular uptake .
- Ionic liquids: Its derivatives, such as 1-methyl-3-(3,3,3-trifluoropropyl)imidazolium iodide, are intermediates in the preparation of fluorinated ionic liquids, which exhibit unique solvation properties and thermal stability .
- Material science: The trifluoropropyl group is known to improve oil resistance and reduce surface tension in fluorosilicone polymers, though the compound itself is primarily a small-molecule building block .
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-8-3-2-4-9(7-8)5-6-10(11,12)13/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKAIPDEIOSEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269582 | |
| Record name | 1-Methyl-3-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-71-3 | |
| Record name | 1-Methyl-3-(3,3,3-trifluoropropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Method
The most established and commonly reported method for synthesizing 1-Methyl-3-(3,3,3-trifluoropropyl)benzene is the Friedel-Crafts alkylation reaction. This classical approach involves the electrophilic aromatic substitution of an alkyl group onto a methyl-substituted benzene ring.
- Process Overview : The reaction typically starts with the generation of a carbocation intermediate from an alkyl halide precursor bearing the trifluoropropyl group. This carbocation then reacts with the aromatic ring of toluene or a methyl-substituted benzene under the catalysis of a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
- Catalyst and Conditions : The choice of catalyst and reaction conditions (temperature, solvent, stoichiometry) directly influences the regioselectivity and yield of the product. For instance, controlling the reaction temperature and the molar ratio of reagents can favor substitution at the meta position relative to the methyl group, yielding this compound.
- Advantages : This method is straightforward, uses readily available starting materials, and is scalable for industrial applications.
- Limitations : Potential side reactions include polyalkylation and rearrangements of the carbocation intermediate, which may reduce selectivity and yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | AlCl3, FeCl3 | Lewis acids promoting carbocation formation |
| Alkyl halide | 3,3,3-Trifluoropropyl chloride/bromide | Source of trifluoropropyl carbocation |
| Solvent | Dichloromethane, carbon disulfide | Non-polar solvents preferred |
| Temperature | 0 to 50 °C | Lower temperatures favor selectivity |
| Reaction time | Several hours | Depends on catalyst and scale |
| Yield | Moderate to high (varies by conditions) | Optimization required for best yield |
Palladium-Catalyzed Cross-Coupling (Negishi Coupling)
Recent advances in synthetic methodologies have introduced palladium-catalyzed cross-coupling reactions as an alternative, especially for introducing C(sp^3) alkyl groups into aromatic rings with high functional group tolerance.
- Method Description : Negishi coupling involves the reaction of an organozinc reagent derived from the trifluoropropyl alkyl halide with an aryl halide (e.g., 1-bromo-3-methylbenzene) under palladium catalysis.
- Automated and Flow Chemistry Integration : Modern research has demonstrated the feasibility of automated continuous-flow synthesis platforms for generating organozinc reagents in situ and coupling them with aryl halides efficiently. This approach allows for high-throughput synthesis with minimal human intervention, improving reproducibility and scalability.
- Reaction Conditions : Typically involves Pd catalysts such as Pd(PPh3)4 or Pd complexes with electron-rich phosphine ligands, conducted in tetrahydrofuran (THF) or similar solvents under inert atmosphere.
- Advantages : This method offers greater control over regioselectivity, functional group tolerance, and can be adapted for automated synthesis platforms enhancing throughput.
- Challenges : Preparation and handling of organozinc reagents require careful control; zinc metal activation and reagent stability can affect yields.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, CPhos ligand | Electron-rich ligands improve reactivity |
| Organometallic Reagent | 3,3,3-Trifluoropropylzinc bromide | Generated in situ from alkyl halide and Zn metal |
| Solvent | THF | Anhydrous conditions required |
| Temperature | Room temperature to 60 °C | Blue light irradiation can accelerate reaction |
| Reaction time | Minutes to hours | Flow chemistry enables rapid reactions |
| Yield | Moderate to excellent | Depends on catalyst and substrate scope |
Additional Notes on Preparation and Optimization
- Regioselectivity : The methyl group on the benzene ring directs electrophilic substitution to the ortho and para positions; however, steric and electronic effects from the trifluoropropyl group influence the final substitution pattern. Careful control of reaction parameters is necessary to achieve substitution at the meta position (position 3 relative to methyl).
- Purification : Products are typically purified by column chromatography or preparative HPLC, especially when synthesized via automated flow methods.
- Analytical Characterization : Confirmatory analysis includes NMR spectroscopy (1H, 19F), mass spectrometry, and elemental analysis to verify the incorporation of the trifluoropropyl group and substitution pattern.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using alkyl halide and Lewis acid catalyst | Simple, scalable, classical method | Possible polyalkylation, carbocation rearrangement |
| Palladium-Catalyzed Negishi Coupling | Cross-coupling of organozinc reagent with aryl halide under Pd catalysis | High functional group tolerance, adaptable to automation | Requires organozinc preparation, sensitive to moisture |
This detailed analysis of preparation methods for this compound highlights the classical Friedel-Crafts alkylation as a foundational approach, complemented by modern palladium-catalyzed cross-coupling techniques that leverage automation and continuous-flow chemistry for efficient and selective synthesis. Both methods offer routes to this compound with differing advantages suited to research or industrial scale production. The choice depends on available resources, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoropropyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylbenzaldehyde.
Reduction: Formation of 1-Methyl-3-propylbenzene.
Substitution: Formation of halogenated derivatives such as 1-Methyl-3-(3,3,3-trifluoropropyl)-4-chlorobenzene.
Scientific Research Applications
1-Methyl-3-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3,3,3-trifluoropropyl)benzene depends on its interaction with various molecular targets. The trifluoropropyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-methyl-3-(3,3,3-trifluoropropyl)benzene with structurally related compounds:
Key Observations :
- Substituent Position : The position of the trifluoropropyl group (e.g., 3- vs. 4-position) influences electronic effects on the benzene ring, altering reactivity in electrophilic substitution reactions.
- Functional Groups : Bromine in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene enables nucleophilic substitution, whereas the methyl group in the target compound limits such reactivity .
- Molecular Weight : Higher molecular weight analogs (e.g., C₁₆H₁₅F₃) exhibit increased hydrophobicity, impacting solubility and bioavailability .
Physicochemical Properties
Fluorination profoundly affects physical properties:
- Boiling/Melting Points: Trifluoropropyl groups reduce intermolecular van der Waals forces compared to non-fluorinated alkyl chains, leading to lower boiling points. For example, trifluoropropyl-containing silanes (e.g., (3,3,3-trifluoropropyl)trimethoxysilane) exhibit lower surface tension than their non-fluorinated counterparts .
- Chemical Stability : The strong C–F bond enhances resistance to oxidation and thermal degradation. This is critical in fluorosilicone elastomers, where the trifluoropropyl group improves performance at high temperatures .
- This property is exploited in gas chromatography derivatization agents .
Biological Activity
1-Methyl-3-(3,3,3-trifluoropropyl)benzene (also known as trifluoropropyl toluene) is an aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11F3
- Molecular Weight : 196.19 g/mol
- CAS Number : 67531-84-4
The presence of the trifluoropropyl group significantly influences the compound's physicochemical properties, including its polarity and lipophilicity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have shown that certain fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The trifluoropropyl group can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.
Anti-inflammatory Effects
Fluorinated aromatic compounds are also studied for their anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation . The specific effects of this compound on inflammatory markers need further investigation.
The biological activity of this compound may be attributed to its interaction with various biomolecules:
- Protein Binding : Similar compounds have been shown to bind to proteins involved in apoptosis regulation (e.g., Bcl-2), potentially affecting cell survival and proliferation.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways that regulate inflammation and immune responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can alter gene expression related to metabolism and stress responses. For example, exposure to this compound has been associated with changes in the expression levels of genes involved in oxidative stress responses in various cell lines .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and toxicological profiles of this compound. Preliminary findings suggest that at certain dosages, it may exhibit beneficial effects without significant toxicity. However, detailed dose-response studies are required to establish safe exposure levels .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Bacterial cultures | Inhibition of growth at concentrations >50 μg/mL |
| Study B | Murine models | Reduced inflammatory markers after treatment with 100 mg/kg body weight |
| Study C | Cell lines | Altered expression of genes related to oxidative stress |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | AlCl₃, Cl₂ | 80–100 | 65–75 | |
| 2 | Selectfluor™ | 100–120 | 70–85 |
Basic: How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 208 (C₁₀H₁₁F₃) with characteristic fragments (e.g., loss of CF₃ group at m/z 159) .
- GC-MS : Use derivatization (e.g., silylation with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) to enhance volatility for trace analysis .
Advanced: What strategies resolve contradictory data in the regioselectivity of trifluoropropyl group introduction in aromatic systems?
Methodological Answer:
Contradictions arise from competing electrophilic/nucleophilic pathways. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to direct trifluoropropyl group positioning .
- Kinetic vs. Thermodynamic Control : Lower temperatures (≤60°C) favor kinetic products (meta-substitution), while higher temperatures (≥100°C) favor thermodynamic (para-substitution) .
- Computational Modeling : DFT studies predict transition-state energies to optimize regioselectivity .
Advanced: How does the trifluoropropyl group influence the compound’s application in hydrophobic material synthesis?
Methodological Answer:
The CF₃ group enhances hydrophobicity via:
- Steric Effects : Bulky CF₃ disrupts water adsorption on surfaces (e.g., mesoporous silica functionalization) .
- Electron-Withdrawing Effects : Increases material stability under oxidative conditions.
- Hydrogen Bonding : Fluorine atoms interact weakly with water but strongly with nonpolar organics (e.g., dibutyl phthalate adsorption in environmental samples) .
Application Example :
Functionalize MCM-41 silica with 3,3,3-trifluoropropyl groups via silane coupling agents. The modified material shows 3× higher adsorption capacity for hydrophobic pollutants than unmodified silica .
Advanced: What role does this compound play in fluorosilicone elastomers, and how does its concentration affect material properties?
Methodological Answer:
this compound derivatives (e.g., poly[(3,3,3-trifluoropropyl)methylsiloxane]) are key in low-temperature elastomers :
Q. Table 2: Elastomer Performance vs. CF₃ Content
| CF₃ Content (%) | T₃ (°C) | Swelling Resistance (%) |
|---|---|---|
| 10 | -65 | 30 |
| 30 | -55 | 50 |
Advanced: How is this compound used in electrophilic trifluoromethylation for drug intermediates?
Methodological Answer:
As a trifluoromethyl source in pharmaceutical synthesis :
- Reaction Design : Use methyltrioxorhenium (ReO₃CH₃) as a catalyst to transfer the CF₃ group to aromatic rings (e.g., synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride) .
- Mechanism : Electrophilic attack at electron-rich positions (e.g., para to methoxy groups) .
- Optimization : Additives like KF improve yields by stabilizing intermediates .
Advanced: What analytical challenges arise in quantifying trace levels of this compound in environmental samples?
Methodological Answer:
Challenges include low volatility and matrix interference. Solutions:
- Derivatization : Use dimethyl(3,3,3-trifluoropropyl)silyldiethylamine to enhance GC-MS sensitivity (LOD: 0.1 ppb) .
- SPE Purification : Hydrophobic interaction cartridges (e.g., C18) isolate the compound from polar interferents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
